![molecular formula C17H23N5O2 B5528862 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5528862.png)
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions between various chemical substrates. For example, a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through the condensation of 3-methoxybenzoic acid with ethane-1,2-diamine and other intermediates, demonstrating the complexity and multi-step nature of such syntheses (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure is determined using various analytical techniques, including X-ray diffraction and density functional theory (DFT). For a compound structurally similar to our subject, crystallography revealed a tetragonal system and space group, with specific bond lengths and angles, indicating a stable structure conducive to biological activity (Huang et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include condensation, cyclization, and substitution reactions. These reactions contribute to the compound's biological activity and are crucial in the synthesis process. For instance, different reagents and reaction conditions can lead to the formation of various heterocyclic systems, indicating the compound's reactivity and potential for derivatization (Sakaguchi et al., 1992).
Physical Properties Analysis
Physical properties such as density, refractive index, and molar refractivity are essential for understanding a compound's interaction with light and its environment. For example, specific compounds demonstrate strong polarizability effects with an increase in concentration, affecting their solubility and interaction with biological targets (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and binding affinity, are crucial for the compound's biological and pharmaceutical applications. For instance, modifications in the benzamide moiety and dialkyl chain of related compounds can significantly affect their binding affinities and activities, highlighting the importance of chemical properties in drug design and development (Perrone et al., 2000).
properties
IUPAC Name |
N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-18-17-21-12(2)11-15(22-17)19-9-10-20-16(23)13-7-5-6-8-14(13)24-3/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPNYEUTFSIUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNC(=O)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide |
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